molecular formula C21H26N2O3S B3551549 N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B3551549
M. Wt: 386.5 g/mol
InChI Key: FSZGBZLGFAKACJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopentyl group, a 2-methylbenzyl group, and a methylsulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-aminobenzamide through the reaction of 4-nitrobenzoyl chloride with ammonia or an amine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where cyclopentylamine reacts with the 4-aminobenzamide.

    Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group is attached through a reductive amination reaction, using 2-methylbenzaldehyde and a suitable reducing agent such as sodium cyanoborohydride.

    Addition of the Methylsulfonyl Group: The final step involves the sulfonylation of the amine group with methylsulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzamide core or the methylsulfonyl group, potentially yielding amine or sulfide derivatives.

    Substitution: The aromatic ring in the benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine or sulfide derivatives.

    Substitution Products: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can be compared with other benzamide derivatives:

    N-cyclopentyl-4-aminobenzamide: Lacks the 2-methylbenzyl and methylsulfonyl groups, resulting in different chemical properties and biological activities.

    N-cyclopentyl-4-(methylsulfonyl)aminobenzamide: Similar structure but without the 2-methylbenzyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-7-3-4-8-18(16)15-23(27(2,25)26)20-13-11-17(12-14-20)21(24)22-19-9-5-6-10-19/h3-4,7-8,11-14,19H,5-6,9-10,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZGBZLGFAKACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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